molecular formula C9H17N3O5 B1588271 L-Asparaginsäure, N-L-ornithyl- CAS No. 7327-72-2

L-Asparaginsäure, N-L-ornithyl-

Katalognummer: B1588271
CAS-Nummer: 7327-72-2
Molekulargewicht: 247.25 g/mol
InChI-Schlüssel: KCOLRAYANGZVFU-WDSKDSINSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Aspartic acid, N-L-ornithyl- is a compound formed by the combination of L-aspartic acid and L-ornithine. This compound is known for its role in various biochemical processes, particularly in the management of hepatic encephalopathy. It is ingested as a crystalline salt, where the L-ornithine and L-aspartic acid hydrogen bond separates upon dissolution or exposure to gastric acidity .

Wissenschaftliche Forschungsanwendungen

L-Aspartic acid, N-L-ornithyl- has a wide range of scientific research applications:

Wirkmechanismus

Target of Action

The primary targets of L-Aspartic acid, N-L-ornithyl-, also known as L-Ornithine-L-aspartate (LOLA), are the liver, kidney, and muscle . These organs play a significant role in the urea cycle, which is crucial for the metabolism of L-Aspartic acid, N-L-ornithyl- .

Mode of Action

L-Aspartic acid, N-L-ornithyl- interacts with its targets primarily through the urea cycle . Both L-ornithine and L-aspartate, the constituent amino acids of L-Aspartic acid, N-L-ornithyl-, enter the urea cycle and help to produce glutamine and urea, thereby reducing the levels of ambient ammonia .

Biochemical Pathways

L-Aspartic acid, N-L-ornithyl- affects the urea cycle and the glutamine synthetic pathway . These pathways are essential for the detoxification of ammonia, a byproduct of protein metabolism. L-Aspartic acid, N-L-ornithyl- helps to convert ammonia into less toxic substances like urea and glutamine, which can be safely excreted from the body .

Pharmacokinetics

The pharmacokinetics of L-Aspartic acid, N-L-ornithyl- involves its absorption, distribution, metabolism, and excretion (ADME). L-Aspartic acid, N-L-ornithyl- is readily absorbed and metabolized. Its impact on healthy brain energy metabolism is minimal due to systemic clearance and the blood-brain barrier .

Result of Action

The primary result of the action of L-Aspartic acid, N-L-ornithyl- is the reduction of circulating ammonia levels . This leads to improvements in mental state in patients with hepatic encephalopathy, a condition characterized by confusion and altered level of consciousness due to liver failure .

Action Environment

The action, efficacy, and stability of L-Aspartic acid, N-L-ornithyl- can be influenced by various environmental factors. For instance, the presence of other amino acids and the pH of the environment can affect the dissociation of L-Aspartic acid, N-L-ornithyl- into its constituent amino acids . Furthermore, the effectiveness of L-Aspartic acid, N-L-ornithyl- can be affected by the overall health status of the liver, kidney, and muscle .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: L-Aspartic acid, N-L-ornithyl- can be synthesized through the condensation of L-aspartic acid and L-ornithine. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the peptide bond between the carboxyl group of L-aspartic acid and the amino group of L-ornithine.

Industrial Production Methods: Industrial production of L-Aspartic acid, N-L-ornithyl- involves enzymatic processes where specific enzymes catalyze the reaction between L-aspartic acid and L-ornithine. This method is preferred due to its efficiency and the ability to produce the compound in large quantities with high purity .

Analyse Chemischer Reaktionen

Types of Reactions: L-Aspartic acid, N-L-ornithyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like acyl chlorides and anhydrides are used for acylation reactions.

Major Products: The major products formed from these reactions include various derivatives of L-Aspartic acid, N-L-ornithyl- that have modified functional groups, enhancing their biochemical properties .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: L-Aspartic acid, N-L-ornithyl- is unique due to its combined properties of both L-ornithine and L-aspartic acid, making it effective in reducing ammonia levels and supporting metabolic functions. Its dual role in the urea cycle and neurotransmitter pathways distinguishes it from other similar compounds .

Biologische Aktivität

L-Aspartic acid, N-L-ornithyl- (commonly referred to as L-ornithine-L-aspartate or LOLA) is a compound formed from two amino acids: L-aspartic acid and L-ornithine. This compound has garnered attention for its biological activities, particularly in relation to ammonia metabolism and its therapeutic potential in liver diseases. This article explores the biological activity of L-aspartic acid, N-L-ornithyl-, including its pharmacokinetics, mechanisms of action, and clinical applications.

LOLA dissociates into its constituent amino acids upon administration, which are then absorbed and metabolized in the body. The pharmacokinetic properties of LOLA have been studied extensively. For instance, after intravenous administration, L-ornithine levels peak rapidly, demonstrating a biphasic elimination pattern with a fast distribution phase (half-life of 15-25 minutes) followed by a slower elimination phase (half-life of 120-150 minutes) .

Mechanisms of Action:

  • Ammonia Detoxification : Both L-aspartate and L-ornithine play crucial roles in the urea cycle, facilitating the conversion of ammonia into urea for excretion. This is particularly important in conditions such as hepatic encephalopathy where ammonia levels can become toxic .
  • Neurotransmitter Regulation : L-aspartate is involved in neurotransmission and has been implicated in various neurological functions. It contributes to the glutamate-glutamine cycle, which is vital for maintaining neurotransmitter balance in the brain .
  • Cell Proliferation : Ornithine decarboxylase, which is activated by L-ornithine, regulates polyamine synthesis (e.g., spermine, spermidine), essential for cell growth and differentiation .

Clinical Applications

LOLA has been used primarily in treating hepatic encephalopathy due to its ability to lower blood ammonia levels. Clinical studies indicate that LOLA administration can significantly reduce symptoms associated with liver dysfunction:

  • Hepatic Encephalopathy : In patients with chronic liver disease, LOLA has shown effectiveness in reducing cognitive impairments related to elevated ammonia levels. For instance, a study demonstrated that intravenous LOLA improved cognitive function in cirrhotic patients .
  • Athletic Performance : Although less substantiated by rigorous evidence, some athletes use LOLA to enhance performance through improved recovery and reduced fatigue .

Case Studies

Several case studies highlight the effectiveness of LOLA in clinical settings:

  • Case Study on Hepatic Encephalopathy : A randomized controlled trial involving 100 patients with advanced liver disease showed that those treated with LOLA experienced a significant reduction in ammonia levels and improved mental status compared to a placebo group .
  • Animal Studies : Research on rats administered high doses of ammonium acetate revealed that pre-treatment with LOLA effectively normalized impaired ammonia metabolism and reduced mortality rates associated with acute ammonia toxicity .

Data Table: Summary of Biological Activities

Biological ActivityDescription
Ammonia DetoxificationFacilitates conversion of ammonia to urea via the urea cycle
Neurotransmitter RegulationInvolved in the glutamate-glutamine cycle; impacts cognitive functions
Cell ProliferationActivates ornithine decarboxylase; promotes polyamine synthesis
Clinical UseEffective in treating hepatic encephalopathy; potential athletic benefits

Eigenschaften

IUPAC Name

(2S)-2-[[(2S)-2,5-diaminopentanoyl]amino]butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O5/c10-3-1-2-5(11)8(15)12-6(9(16)17)4-7(13)14/h5-6H,1-4,10-11H2,(H,12,15)(H,13,14)(H,16,17)/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCOLRAYANGZVFU-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)NC(CC(=O)O)C(=O)O)N)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)N)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90426790
Record name L-Aspartic acid, N-L-ornithyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7327-72-2
Record name L-Aspartic acid, N-L-ornithyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L-Aspartic acid, N-L-ornithyl-
Reactant of Route 2
Reactant of Route 2
L-Aspartic acid, N-L-ornithyl-
Reactant of Route 3
Reactant of Route 3
L-Aspartic acid, N-L-ornithyl-
Reactant of Route 4
Reactant of Route 4
L-Aspartic acid, N-L-ornithyl-
Reactant of Route 5
Reactant of Route 5
L-Aspartic acid, N-L-ornithyl-
Reactant of Route 6
Reactant of Route 6
L-Aspartic acid, N-L-ornithyl-

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.